molecular formula C24H45O6Y B055277 Yttrium(III) 2-ethylhexanoate CAS No. 114012-65-6

Yttrium(III) 2-ethylhexanoate

Cat. No. B055277
Key on ui cas rn: 114012-65-6
M. Wt: 518.5 g/mol
InChI Key: AGOMHFKGCMKLDA-UHFFFAOYSA-K
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Patent
US04908348

Procedure details

A yyttrium containing solution was prepared by mixing and reacting yttrium acetate with a stoichiometric excess of 2-ethylhexanoic acid to produce yttrium tri(2-ethylhexanoate) in 2-ethylhexanoic acid. The resulting solution contained 7.01 percent by weight yttrium, based on total weight.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
yttrium acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O-])(=O)C.[Y+3:5].C([O-])(=O)C.C([O-])(=O)C.[CH2:14]([CH:16]([CH2:20][CH2:21][CH2:22][CH3:23])[C:17]([OH:19])=[O:18])[CH3:15]>>[CH2:14]([CH:16]([CH2:20][CH2:21][CH2:22][CH3:23])[C:17]([O-:19])=[O:18])[CH3:15].[CH2:14]([CH:16]([CH2:20][CH2:21][CH2:22][CH3:23])[C:17]([O-:19])=[O:18])[CH3:15].[CH2:14]([CH:16]([CH2:20][CH2:21][CH2:22][CH3:23])[C:17]([O-:19])=[O:18])[CH3:15].[Y+3:5] |f:0.1.2.3,5.6.7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(C(=O)O)CCCC
Step Two
Name
yttrium acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[Y+3].C(C)(=O)[O-].C(C)(=O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(C(=O)O)CCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A yyttrium containing solution
CUSTOM
Type
CUSTOM
Details
was prepared
ADDITION
Type
ADDITION
Details
by mixing

Outcomes

Product
Name
Type
product
Smiles
C(C)C(C(=O)[O-])CCCC.C(C)C(C(=O)[O-])CCCC.C(C)C(C(=O)[O-])CCCC.[Y+3]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04908348

Procedure details

A yyttrium containing solution was prepared by mixing and reacting yttrium acetate with a stoichiometric excess of 2-ethylhexanoic acid to produce yttrium tri(2-ethylhexanoate) in 2-ethylhexanoic acid. The resulting solution contained 7.01 percent by weight yttrium, based on total weight.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
yttrium acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O-])(=O)C.[Y+3:5].C([O-])(=O)C.C([O-])(=O)C.[CH2:14]([CH:16]([CH2:20][CH2:21][CH2:22][CH3:23])[C:17]([OH:19])=[O:18])[CH3:15]>>[CH2:14]([CH:16]([CH2:20][CH2:21][CH2:22][CH3:23])[C:17]([O-:19])=[O:18])[CH3:15].[CH2:14]([CH:16]([CH2:20][CH2:21][CH2:22][CH3:23])[C:17]([O-:19])=[O:18])[CH3:15].[CH2:14]([CH:16]([CH2:20][CH2:21][CH2:22][CH3:23])[C:17]([O-:19])=[O:18])[CH3:15].[Y+3:5] |f:0.1.2.3,5.6.7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(C(=O)O)CCCC
Step Two
Name
yttrium acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[Y+3].C(C)(=O)[O-].C(C)(=O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(C(=O)O)CCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A yyttrium containing solution
CUSTOM
Type
CUSTOM
Details
was prepared
ADDITION
Type
ADDITION
Details
by mixing

Outcomes

Product
Name
Type
product
Smiles
C(C)C(C(=O)[O-])CCCC.C(C)C(C(=O)[O-])CCCC.C(C)C(C(=O)[O-])CCCC.[Y+3]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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